2,3,5,6-tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
2,3,5,6-Tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a tetramethyl-substituted benzene ring linked via a sulfonamide group to a pyridinyl-methyl moiety bearing a thiophene substituent. This compound exemplifies structural motifs common in medicinal and materials chemistry: the sulfonamide group is known for its versatility in drug design (e.g., antimicrobial or enzyme inhibition), while the thiophene-pyridine hybrid may enhance π-conjugation or metal-binding properties. The tetramethyl substitution on the benzene ring likely improves steric bulk and lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-13-7-14(2)16(4)20(15(13)3)26(23,24)22-10-17-8-19(11-21-9-17)18-5-6-25-12-18/h5-9,11-12,22H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWNBUABMKJBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a tetramethylbenzene derivative, followed by the introduction of the pyridine and thiophene rings through various coupling reactions. Key steps may include:
Sulfonation: Introduction of the sulfonamide group to the benzene ring.
Coupling Reactions: Use of Suzuki-Miyaura or Stille coupling reactions to attach the pyridine and thiophene rings
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and pyridine rings
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or palladium on carbon.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
2,3,5,6-tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,3,5,6-tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide are best contextualized against sulfonamide derivatives with analogous or contrasting substituents. Below, we compare it with two structurally related compounds:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₁H₂₃N₂O₂S₂.
Key Observations
Substituent Effects on Electronic Properties: The trifluoromethyl group in compound 17d introduces strong electron-withdrawing effects, which may enhance electrochemical stability or polarity . In contrast, the thiophene in the target compound could promote π-stacking or charge transport due to its aromatic heterocyclic nature.
Heterocyclic Diversity :
- The pyridine-thiophene hybrid in the target compound contrasts with isoxazole () and benzyloxy-pyridine (). Isoxazoles are often employed for hydrogen bonding or metabolic stability, while thiophenes may confer redox activity or coordination sites .
Synthetic Accessibility :
- Compound 17d was synthesized via a straightforward sulfonylation in pyridine , suggesting that the target compound’s synthesis could follow similar steps but may require additional coupling reactions to introduce the thiophene moiety.
Potential Applications: 17d’s electrochemical performance highlights sulfonamides’ utility in energy storage or sensor technologies . The target compound’s thiophene-pyridine system could similarly find use in conductive polymers or catalysis.
Research Findings and Implications
While direct data on the target compound are sparse, extrapolation from analogs suggests:
- Solubility : The tetramethyl group may reduce aqueous solubility compared to 17d ’s trifluoromethyl substituent, but thiophene’s lipophilicity could counterbalance this.
- Structural Characterization : Crystallographic data for such compounds, if available, likely rely on software like SHELX for refinement, given its dominance in small-molecule crystallography .
Biological Activity
2,3,5,6-Tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 349.5 g/mol. It features a sulfonamide group attached to a tetramethylbenzene moiety and a pyridine ring substituted with a thiophene group. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.5 g/mol |
| CAS Number | 2415632-99-2 |
The biological activity of this compound is primarily attributed to its sulfonamide group, which can form hydrogen bonds and interact with various biological targets. The mechanism involves:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking substrate structures.
- Receptor Interaction : The compound may bind to specific receptors, influencing pathways related to inflammation and metabolic regulation.
Antimicrobial Properties
Sulfonamides are known for their antibacterial properties. Research indicates that derivatives of sulfonamides can exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
Cardiovascular Effects
A study investigated the effects of sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain sulfonamides could reduce perfusion pressure significantly, suggesting potential applications in treating cardiovascular conditions .
Case Study: Perfusion Pressure Analysis
The following table summarizes the experimental design used to evaluate the effects of benzenesulfonamide derivatives on perfusion pressure:
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |
The study demonstrated that compounds II through VI exhibited varying degrees of effectiveness in lowering perfusion pressure compared to the control group .
Pharmacological Studies
In vitro studies have shown that compounds similar to this compound can act as PPAR (Peroxisome Proliferator-Activated Receptor) ligands. These interactions are crucial for regulating glucose metabolism and lipid homeostasis .
Q & A
Q. What are the key challenges in synthesizing 2,3,5,6-tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can yield and purity be optimized?
The synthesis involves multi-step reactions, including coupling thiophene and pyridine intermediates with a tetramethylbenzenesulfonamide group. Common challenges include regioselectivity in pyridine functionalization and steric hindrance from the tetramethyl substituents. Optimization strategies include:
- Using palladium-catalyzed cross-coupling reactions for precise C-H activation .
- High-throughput screening of solvents (e.g., DMF or acetonitrile) and temperatures to improve reaction efficiency .
- Purification via flash chromatography or preparative HPLC to isolate the product from byproducts like sulfonamide dimers .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyridine and thiophene moieties, with characteristic shifts for methyl groups (δ 2.1–2.4 ppm) and sulfonamide protons (δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₂N₂O₂S₂) and detects isotopic patterns for sulfur .
- X-ray Crystallography : Resolves steric effects from tetramethyl groups; SHELX software refines diffraction data to confirm bond angles and torsional strain .
Q. How can researchers predict the solubility and formulation challenges of this sulfonamide derivative?
Solubility is limited by the hydrophobic tetramethylbenzene core. Methodological approaches include:
- LogP Calculations : Computational tools (e.g., MarvinSketch) estimate logP ~3.5, guiding solvent selection (e.g., DMSO for in vitro assays) .
- Co-solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility for biological testing .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interactions with biological targets like carbonic anhydrase?
- Molecular Docking (AutoDock Vina) : Simulate binding to catalytic zinc in carbonic anhydrase, focusing on sulfonamide-Zn²⁺ coordination and π-stacking with thiophene .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, identifying key residues (e.g., Thr199 and His94) for mutagenesis studies .
Q. What strategies resolve contradictions in crystallographic data, such as disordered methyl groups?
- SHELXL Refinement : Apply restraints to methyl group geometries (C–C bond length: 1.54 Å) and anisotropic displacement parameters .
- Twinned Data Analysis : Use PLATON to detect twinning and refine against HKLF5 format data for ambiguous electron density .
Q. How can structure-activity relationship (SAR) studies improve potency against kinase targets?
- Analog Synthesis : Replace thiophene with furan or pyrazole to modulate electron density; compare IC₅₀ values in kinase inhibition assays .
- Methyl Group Scanning : Synthesize mono-/di-methyl variants to map steric tolerance in the ATP-binding pocket .
Q. What experimental designs validate the compound’s mechanism of action in cellular assays?
- Kinase Profiling Panels : Test against 100+ kinases (e.g., EGFR, BRAF) at 1 µM to identify off-target effects .
- CRISPR Knockout Models : Compare IC₅₀ in wild-type vs. carbonic anhydrase IX-deficient cell lines to confirm target specificity .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Metabolic Stability Assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation (e.g., CYP3A4) .
- Prodrug Strategies : Introduce acetyl-protected sulfonamides to improve oral bioavailability .
Q. What high-throughput methods screen for synergistic effects with existing therapeutics?
- Combinatorial Libraries : Use 384-well plates to test 10,000+ drug combinations, analyzed via SynergyFinder software .
- Transcriptomic Profiling : RNA-seq identifies pathways (e.g., MAPK/ERK) upregulated in resistant cell lines .
Q. How do environmental factors (pH, temperature) influence the compound’s stability during storage?
- Forced Degradation Studies : Expose to pH 1–13 buffers and analyze degradation products via LC-MS; observe hydrolytic cleavage of sulfonamide at pH >10 .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor crystallinity changes via PXRD to prevent polymorph transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
